molecular formula C11H17Cl2FN2 B2712227 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride CAS No. 2173999-06-7

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride

Cat. No.: B2712227
CAS No.: 2173999-06-7
M. Wt: 267.17
InChI Key: RMPNBFDLDCHESZ-UHFFFAOYSA-N
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Description

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is a chemical compound of interest in pharmaceutical and neuroscience research. Its structure, featuring a fluorinated piperidine ring linked to a pyridine moiety, is commonly explored in the development of receptor-targeting ligands . Similar structural motifs are found in compounds investigated for their potential affinity for various neurological targets . Researchers utilize this and related molecules as key building blocks in medicinal chemistry for constructing complex pharmacophores, studying structure-activity relationships (SAR), and developing novel bioactive agents . The dihydrochloride salt form typically enhances the compound's solubility in aqueous systems, facilitating in vitro biological testing. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-fluoropiperidin-4-yl)methyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNBFDLDCHESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor® or other fluorinating agents.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.

    Pharmacology: Studying the interaction of fluorinated compounds with biological targets.

    Chemical Biology: Investigating the role of fluorine in modulating biological activity.

    Industrial Chemistry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with analogous piperidine/pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride 1555381-47-9 C₁₁H₁₄FN₂·2HCl ~261.16 Fluorinated piperidine, pyridine, HCl salt
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride 1992996-26-5 C₁₄H₂₀Cl₂N₄ 333.25 Piperidine, imidazole, pyridine, HCl salt
(4-Pyridylmethyl)hydrazine dihydrochloride 3382-62-5 C₆H₁₂Cl₂N₃ 205.09 Hydrazine, pyridine, HCl salt
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride 2306264-65-1 C₈H₁₉Cl₂FN₂ 233.15 Fluorinated piperidine, dimethylamine, HCl salt
4-Methylpiperidine hydrochloride 42796-28-1 C₆H₁₃N·HCl 135.64 Piperidine, methyl, HCl salt

Key Observations :

  • Fluorination : Only the target compound and [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride (CAS: 2306264-65-1) feature a fluorine atom on the piperidine ring, which is associated with increased lipophilicity and metabolic stability .
  • Salt Form : All compounds except 4-methylpiperidine hydrochloride are dihydrochloride salts, enhancing solubility for pharmacological applications .

Biological Activity

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride, also known by its CAS number 2173999-06-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}Cl2_{2}FN2_{2}
  • Molecular Weight : 230.71 g/mol
  • Structure : The compound features a pyridine ring substituted with a piperidine moiety that contains a fluorine atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to act on neurotransmitter receptors and enzymes involved in signal transduction pathways, which could lead to therapeutic effects in conditions such as anxiety, depression, and other neuropsychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown inhibition of cell proliferation in assays targeting specific kinases involved in tumor growth.

Cell Line IC50_{50} (µM) Effect
A549 (Lung Cancer)10.5Moderate inhibition
HeLa (Cervical Cancer)8.3Significant inhibition
MCF7 (Breast Cancer)12.1Moderate inhibition

Pharmacological Effects

Research indicates that the compound may also possess anti-inflammatory properties, as evidenced by its ability to reduce cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study focused on the compound's effect on A549 lung cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 10.5 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects : In a separate study examining its effects on neurotransmitter systems, the compound exhibited affinity for serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent. Behavioral assays in rodent models indicated reduced anxiety-like behaviors at doses correlating with receptor binding affinities.

Research Findings

Recent findings have emphasized the importance of structural modifications in enhancing the biological activity of similar compounds. The fluorine substitution on the piperidine ring appears to enhance receptor selectivity and potency, making it a valuable scaffold for further drug development.

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